molecular formula C9H14S B1218760 2-Pentylthiophene CAS No. 4861-58-9

2-Pentylthiophene

Cat. No. B1218760
M. Wt: 154.27 g/mol
InChI Key: NOYVOSGVFSEKPR-UHFFFAOYSA-N
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Patent
US08367717B2

Procedure details

To a cooled (−78° C.) mixture of 2-n-pentylthiophene (5.0 g, 32.1 mmol) and pinacol (11.5 g, 97.23 mmol) in anhydrous THF (60 mL) was added dropwise to a solution of n-BuLi (22.3 mL, 35.6 mmol) in hexane. The mixture was stirred at −78° C. for 10 minute. The reaction mixture was then brought to 0° C. and stirred for 1 h before cooling to −78° C. before the addition of triisopropyl borate (7.3 g, 38.9 mmol) in THF (24 mL) using a dropping funnel. The mixture was slowly brought to room temperature while stirring overnight. The crude product was purified by flash chromatography (silica gel. eluent: hexane/EA) 10:1) to afford a reddish brown liquid 7.35 g (81.0%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
22.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
7.3 g
Type
reactant
Reaction Step Three
Name
Quantity
24 mL
Type
solvent
Reaction Step Three
Yield
81%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:6]1[S:7][CH:8]=[CH:9][CH:10]=1)[CH2:2][CH2:3][CH2:4][CH3:5].OC(C(O)(C)C)(C)C.[Li]CCCC.[B:24]([O:33][CH:34]([CH3:36])[CH3:35])([O:29][CH:30]([CH3:32])[CH3:31])OC(C)C>C1COCC1.CCCCCC>[CH3:36][C:34]1([CH3:35])[C:30]([CH3:31])([CH3:32])[O:29][B:24]([C:8]2[S:7][C:6]([CH2:1][CH2:2][CH2:3][CH2:4][CH3:5])=[CH:10][CH:9]=2)[O:33]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(CCCC)C=1SC=CC1
Name
Quantity
11.5 g
Type
reactant
Smiles
OC(C)(C)C(C)(C)O
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
22.3 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
7.3 g
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Name
Quantity
24 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 10 minute
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To a cooled
CUSTOM
Type
CUSTOM
Details
was then brought to 0° C.
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was slowly brought to room temperature
STIRRING
Type
STIRRING
Details
while stirring overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (silica gel. eluent: hexane/EA) 10:1)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1(OB(OC1(C)C)C=1SC(=CC1)CCCCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.35 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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